(2R)-1-Bromobutan-2-OL

Catalog No.
S14446365
CAS No.
M.F
C4H9BrO
M. Wt
153.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-1-Bromobutan-2-OL

Product Name

(2R)-1-Bromobutan-2-OL

IUPAC Name

(2R)-1-bromobutan-2-ol

Molecular Formula

C4H9BrO

Molecular Weight

153.02 g/mol

InChI

InChI=1S/C4H9BrO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3/t4-/m1/s1

InChI Key

DMRXISNUOWIOKV-SCSAIBSYSA-N

Canonical SMILES

CCC(CBr)O

Isomeric SMILES

CC[C@H](CBr)O

(2R)-1-Bromobutan-2-OL, also known as 1-bromo-2-butanol, is an organic compound with the molecular formula C4H9BrOC_4H_9BrO and a molecular weight of approximately 153.018 g/mol. It is a chiral molecule, meaning it has non-superimposable mirror images, which contributes to its unique chemical properties. The compound is typically a colorless to pale yellow liquid with a boiling point of 165.9 ºC and a density of 1.46 g/cm³ at 20 ºC . Its structure includes a bromine atom attached to the first carbon of a butanol chain, with a hydroxyl group (-OH) on the second carbon.

Typical of alcohols and alkyl halides:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as the formation of ethers or esters.
  • Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes.
  • Reduction Reactions: The alcohol group can be reduced to form alkanes or oxidized to form ketones or aldehydes depending on the reaction conditions.

Several methods exist for synthesizing (2R)-1-Bromobutan-2-OL:

  • From Butan-2-OL: This method involves treating butan-2-ol with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) to introduce the bromine atom at the first carbon.
    Butan 2 OL+HBr 2R 1 Bromobutan 2 OL+H2O\text{Butan 2 OL}+\text{HBr}\rightarrow \text{ 2R 1 Bromobutan 2 OL}+\text{H}_2\text{O}
  • Halogenation of Butane: Direct halogenation of butane under controlled conditions can yield a mixture from which (2R)-1-Bromobutan-2-OL can be isolated.
  • Chiral Pool Synthesis: Utilizing chiral starting materials can lead to high enantiomeric purity, employing methods such as asymmetric synthesis techniques.

Interaction studies involving (2R)-1-Bromobutan-2-OL focus primarily on its reactivity with other chemical agents rather than biological interactions. Its reactivity profile suggests it can interact with nucleophiles and bases, making it valuable in synthetic chemistry for developing more complex molecules.

Several compounds share structural similarities with (2R)-1-Bromobutan-2-OL, including:

Compound NameMolecular FormulaKey Characteristics
(2S)-1-Bromobutan-2-OLC4H9BrOEnantiomer with opposite chirality
1-BromoethanolC2H5BrOShorter carbon chain; used in similar reactions
3-Bromobutan-1-OlC4H9BrODifferent hydroxyl position; alters reactivity
1-Chlorobutan-2-OlC4H9ClOChlorine instead of bromine; affects reactivity

The uniqueness of (2R)-1-Bromobutan-2-OL lies in its specific stereochemistry and functional group positioning, which influence its reactivity and potential applications compared to its analogs. Its chiral nature allows for selective reactions that are not possible with achiral counterparts or different stereoisomers .

XLogP3

1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

151.98368 g/mol

Monoisotopic Mass

151.98368 g/mol

Heavy Atom Count

6

Dates

Modify: 2024-08-10

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